2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine
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Overview
Description
2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with three methyl groups and an amine group attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the methyl group at the 3-position.
Cyclopentane ring formation: The cyclopentane ring is synthesized separately, often starting from a suitable cyclopentane precursor.
Coupling: The pyrazole moiety is then coupled with the cyclopentane ring through a nucleophilic substitution reaction, where the amine group on the cyclopentane reacts with a leaving group on the pyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be utilized in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It may be used in the synthesis of agrochemicals or other industrial chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can engage in hydrogen bonding or hydrophobic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-[(1H-pyrazol-4-yl)methyl]cyclopentan-1-amine
- 2,4,4-trimethyl-N-[(1H-imidazol-3-yl)methyl]cyclopentan-1-amine
- 2,4,4-trimethyl-N-[(1H-pyrazol-5-yl)methyl]cyclopentan-1-amine
Uniqueness
2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three methyl groups on the cyclopentane ring provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity.
Properties
IUPAC Name |
2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-9-6-12(2,3)7-11(9)13-8-10-4-5-14-15-10/h4-5,9,11,13H,6-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXSAJVDGYBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC2=CC=NN2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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